Product packaging for Rubixanthin(Cat. No.:CAS No. 3763-55-1)

Rubixanthin

Cat. No.: B192290
CAS No.: 3763-55-1
M. Wt: 552.9 g/mol
InChI Key: ABTRFGSPYXCGMR-AXXBKCDFSA-N
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Description

Rubixanthin is a natural xanthophyll carotenoid pigment recognized for its distinctive red-orange color. It is found in various plant sources, most notably in rose hips ( ). With the chemical formula C₄₀H₅₆O and a molar mass of 552.85 g/mol, it appears as red-orange crystals with a melting point of 160 °C ( ). As a food colorant, it was previously known as E161d, though it is not approved for this use in the USA or EU ( ). This product is strictly for Research Use Only and is not intended for personal, human, or veterinary use. In research, this compound is valued for its role in studying carotenoid bioaccessibility and antioxidant activity. Its structure, featuring one hydroxylated β-ring and one open ψ-end group, serves as a hybrid model compound for investigating how cyclization and hydroxylation of terminal end groups influence these properties ( ). Its mechanism of action involves the ability to absorb light at specific wavelengths and to act as an antioxidant by scavenging free radicals, thereby helping to protect cellular structures from oxidative damage; this activity is attributed to its conjugated double-bond system ( ). Studies in evolutionary ecology have utilized this compound to understand how birds, such as house finches, adaptively integrate dietary carotenoids into feather development during range expansions ( ). Researchers can source high-purity this compound for their investigations, with availability typically ranging from 1mg to 5mg quantities from specialty chemical suppliers ( ).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O B192290 Rubixanthin CAS No. 3763-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTRFGSPYXCGMR-AXXBKCDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rubixanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3763-55-1
Record name Rubixanthin
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URL https://commonchemistry.cas.org/detail?cas_rn=3763-55-1
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Record name CI 75135
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Record name RUBIXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PWJ89032Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Rubixanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160 °C
Record name Rubixanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Distribution of Rubixanthin in Biological Systems

Microbial and Other Biological Sources

While predominantly a plant pigment, rubixanthin biosynthesis has been documented in the microbial world. Research has identified its production in bacteria, specifically within the genus Flavobacterium. ebi.ac.uknih.govnih.gov

Studies on Flavobacterium R1519, a bacterium that normally synthesizes zeaxanthin (B1683548) as its primary carotenoid, have shown that the biosynthesis pathway can be altered to accumulate this compound. microbiologyresearch.org When the cyclization reaction in the carotenoid pathway is inhibited by substances like nicotine (B1678760) at specific concentrations (e.g., 1 mM), the synthesis of zeaxanthin is blocked, leading to the accumulation of this compound as the new main pigment. microbiologyresearch.orgresearchgate.net This indicates that the bacterium possesses the necessary genetic and enzymatic machinery to produce the monocyclic structure of this compound, even if it is not the typical end-product of its metabolic pathway. Further studies have confirmed the incorporation of precursors like mevalonic acid into this compound in this bacterial system. nih.govnih.govmicrobiologyresearch.org

Presence in Bacterial Genera

This compound has been identified in several bacterial species, most notably within the genus Flavobacterium. These bacteria are known for their production of various carotenoid pigments, which contribute to their characteristic yellow to orange colony colors.

Research on Flavobacterium strain R1560 has revealed the presence of this compound, although it is considered a minor carotenoid in this particular strain. nih.gov The primary carotenoid produced by this strain is (3R,3'R)-zeaxanthin. nih.gov However, when the biosynthesis of zeaxanthin is inhibited, for instance by nicotine, this compound accumulates along with lycopene (B16060). nih.gov This suggests that this compound is an intermediate in the biosynthetic pathway of other carotenoids in this bacterium.

Further studies on various Flavobacterium species have also reported the presence of this compound. researchgate.netasm.org The investigation into the biosynthesis of carotenoids in a Flavobacterium species demonstrated the incorporation of mevalonate (B85504) into phytoene (B131915), lycopene, this compound, and zeaxanthin. nih.gov

The following table summarizes the key findings regarding this compound in Flavobacterium:

Bacterial Strain Key Findings Citations
Flavobacterium strain R1560This compound is a minor carotenoid; its accumulation increases with the inhibition of zeaxanthin synthesis. nih.gov
Flavobacterium speciesThis compound is part of the carotenoid biosynthesis pathway. researchgate.netnih.gov
Various Flavobacterium speciesIdentified the presence of this compound. asm.org

Detection in Marine Organisms

While this compound itself has not been directly reported in sea squirts or marine algae, its potential precursor role in the formation of other carotenoids in these organisms is a subject of scientific interest. nih.govresearchgate.net For instance, the novel carotenoid roretziaxanthin, isolated from the sea squirt Halocynthia roretzi, is hypothesized to be formed from this compound. nih.govresearchgate.netresearchgate.net

The presence of certain carotenoids in marine invertebrates is often attributed to symbiotic microorganisms. nih.govresearchgate.netmdpi.commpg.denih.govnih.gov This has led to the speculation that symbionts within sea squirts may be responsible for producing roretziaxanthin from this compound. nih.govresearchgate.net Given that some species of Flavobacterium, known producers of this compound, are found in marine environments, a symbiotic relationship could explain the origin of such carotenoids in sea squirts. nih.govresearchgate.net

The table below outlines the proposed connection between this compound and carotenoids found in sea squirts:

Marine Organism Related Carotenoid Hypothesized Origin Citations
Halocynthia roretzi (Sea Squirt)RoretziaxanthinPotentially formed from this compound by symbiotic bacteria. nih.govresearchgate.netresearchgate.net

Rubixanthin Biosynthesis and Metabolic Pathways

Overview of Carotenoid Biosynthesis Pathway Branch Points

The journey to synthesizing the vast array of carotenoids begins with the formation of phytoene (B131915) from the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules. frontiersin.org A series of desaturation steps then converts the colorless phytoene into the vibrant red, linear C40 carotenoid known as lycopene (B16060). frontiersin.orgbioone.orgaocs.org Lycopene represents a critical juncture in the carotenoid biosynthetic pathway, from which several branches diverge. bioone.orgaocs.orgnih.gov

The cyclization of the linear lycopene molecule is the primary branching point. bioone.orgfrontiersin.org This process is governed by two key types of enzymes: lycopene β-cyclase (LCYb) and lycopene ε-cyclase (LCYe). bioone.orgaocs.org The action of LCYb introduces β-rings at the ends of the lycopene chain, while LCYe creates ε-rings. bioone.orgfrontiersin.org The combination of these enzymatic activities dictates the final structure of the resulting carotene. For instance, the introduction of two β-rings by LCYb leads to the formation of β-carotene, whereas the collaborative action of LCYe and LCYb results in α-carotene, which has one ε-ring and one β-ring. bioone.orgaocs.orgfrontiersin.org The subsequent oxygenation of these carotenes, often through hydroxylation, gives rise to the xanthophylls. bioone.orguchile.cl

Enzymatic Conversions Leading to Rubixanthin

The formation of this compound, a monocyclic xanthophyll, involves specific precursor molecules and enzymatic reactions.

The direct precursor for this compound is γ-carotene. nih.gov This monocyclic carotenoid is synthesized from the acyclic lycopene when one of its ends is cyclized into a β-ring by the enzyme lycopene β-cyclase. frontiersin.org The other end of the molecule remains an open ψ-end. frontiersin.org Although β-carotene is also derived from lycopene, it is a bicyclic carotenoid and therefore not a direct precursor to the monocyclic this compound. bioone.org In some instances, (5′Z)-γ-carotene can also serve as a substrate, which is then converted to (all-E)-rubixanthin. nih.gov

The conversion of a carotene into a xanthophyll is achieved through hydroxylation, and in the case of this compound, this is a critical final step. uchile.cl The enzyme responsible for this transformation is a β-carotene hydroxylase, commonly known as CrtZ in many bacteria. nih.govresearchgate.net CrtZ catalyzes the introduction of a hydroxyl (-OH) group onto the C-3 position of the β-ring of γ-carotene. mdpi.comresearchgate.net This hydroxylation reaction is what defines this compound as a xanthophyll. uchile.clnih.gov The activity of CrtZ is a rate-limiting step in the production of various xanthophylls. nih.govencyclopedia.pub

The synthesis of a monocyclic xanthophyll like this compound is fundamentally dependent on a single cyclization event. frontiersin.org Starting with the linear lycopene molecule, the enzyme lycopene β-cyclase (LCYb) acts on one of the ψ-ends to form a β-ionone ring. frontiersin.org This reaction transforms lycopene into γ-carotene, a carotenoid with one cyclic end and one open end. frontiersin.org This initial cyclization establishes the monocyclic framework necessary for the subsequent hydroxylation that forms this compound.

Role of Hydroxylases (e.g., CrtZ) in Xanthophyll Formation

Alternative Biosynthetic Routes and Metabolic Interconversions

This compound is not always an end product; it can also serve as an intermediate in the biosynthesis of other significant carotenoids.

Experimental evidence has demonstrated that this compound can be converted into the di-cyclic xanthophyll, zeaxanthin (B1683548). nih.govportlandpress.comnih.gov This metabolic pathway involves the cyclization of the remaining open ψ-end of the this compound molecule by a lycopene β-cyclase to form a second β-ring. nih.gov This step converts this compound into β-cryptoxanthin, which is a monohydroxylated dicyclic carotenoid. nih.govnih.gov

Following this, β-cryptoxanthin undergoes a second hydroxylation reaction. wikipedia.org A carotenoid hydroxylase, such as CrtZ, adds a hydroxyl group to the C-3′ position of the newly formed β-ring. wikipedia.orgacs.org This final step converts β-cryptoxanthin into zeaxanthin, a dihydroxy-dicyclic xanthophyll. wikipedia.orgacs.org This pathway highlights the interconnectedness of carotenoid biosynthesis, where one xanthophyll can be a direct precursor to another. nih.govnih.gov

Intermediates and Branching Points in Carotenogenesis

The biosynthesis of this compound, like all plant carotenoids, begins with precursors generated through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov This pathway supplies the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govbiorxiv.org The condensation of these units leads to the formation of geranylgeranyl diphosphate (GGPP), and subsequently, the first 40-carbon carotenoid, phytoene. biorxiv.orgnih.gov

A series of desaturation reactions converts phytoene into the linear, red-colored carotenoid, lycopene. nih.gov The cyclization of lycopene represents a critical branching point in the carotenoid pathway. nih.gov this compound, a monocyclic xanthophyll also known as (3R)-β,ψ-caroten-3-ol, is formed from the asymmetric cyclization and subsequent hydroxylation of lycopene or its precursors. nih.govatamanchemicals.com It is considered a hydroxy-γ-carotene. atamanchemicals.com

The specific pathway can vary between organisms. In some bacteria like Flavobacterium R1519, this compound is a key intermediate. nih.gov Under certain conditions, lycopene is converted to this compound, which can then be further metabolized into other xanthophylls such as β-cryptoxanthin and zeaxanthin, demonstrating the existence of alternative biosynthetic routes. nih.gov In contrast, in plants like Arabidopsis, this compound can be a transient intermediate in pathways such as lutein (B1675518) synthesis, but it does not typically accumulate. pnas.orgresearchgate.net However, in the hips of Rosa rugosa, (all-E)-rubixanthin concentrations increase significantly during ripening, indicating its role as a major accumulating pigment in certain tissues. mdpi.com

Subcellular Localization of this compound Biosynthesis and Accumulation

The synthesis and storage of this compound are compartmentalized within specific organelles in the plant cell, primarily the plastids. nih.govwikipedia.orgnih.gov The entire carotenoid biosynthetic pathway, from the initial MEP pathway precursors to the final carotenoid products, is located within these organelles. nih.govnih.gov

Plastidial Compartmentation (Chloroplasts vs. Chromoplasts)

The type of plastid determines the state and quantity of this compound.

Chloroplasts : In photosynthetic tissues like leaves, chloroplasts are the primary plastids. microscopemaster.com They contain the photosynthetic machinery, including chlorophylls (B1240455) and carotenoids. However, the xanthophylls in chloroplasts are typically found in their free, unesterified form where they play roles in light-harvesting and photoprotection. gerli.com

Chromoplasts : In many fruits and flowers, the ripening process involves the transformation of chloroplasts into chromoplasts. mdpi.comwikipedia.org This transition is characterized by the degradation of chlorophyll (B73375) and the thylakoid membrane system, and a massive synthesis and accumulation of carotenoids. microscopemaster.comnih.govnih.gov It is within the chromoplasts that this compound and other xanthophylls are often found in their esterified forms, stored in large quantities that give the tissue its characteristic color. wikipedia.orgresearchgate.net

Carotenoid-Storage Structures

Within the chromoplasts, specialized substructures are formed to accommodate the accumulation of large amounts of lipophilic carotenoids. These carotenoid-storage bodies prevent the pigments from forming crystals that could disrupt cellular function and help to manage their high concentrations. nih.gov

These structures can be classified into several types, including:

Plastoglobules : These are lipoprotein particles that are abundant in chromoplasts and serve as a primary site for the deposition of xanthophyll esters. nih.govnih.gov

Crystalline and Fibrillar Structures : Some carotenoids, like lycopene and β-carotene, can form crystals or fibrils within the chromoplast. microscopemaster.comnih.gov

Membranous Structures : In some cases, carotenoids are integrated into newly formed internal membrane systems within the chromoplast. microscopemaster.com

The formation of these structures is a hallmark of chromoplast differentiation and is essential for the high-capacity storage of pigments like this compound esters during fruit ripening and flower maturation. wikipedia.orgmicroscopemaster.com

Genetic and Molecular Regulation of Rubixanthin Metabolism

Transcriptional Regulation of Carotenogenic Genes

The rate of carotenoid biosynthesis is largely determined by the expression levels of the genes encoding the pathway's enzymes. researchgate.netnih.gov The differential transcription of these genes is a key mechanism for regulating the type and amount of carotenoids, including rubixanthin, that accumulate in various plant tissues. acs.orgnih.gov

Key Regulatory Genes (e.g., PSY, PDS, ZEP, CCD8) and their Expression Patterns

Several key genes orchestrate the carotenoid biosynthetic pathway, and their expression patterns are critical for determining the final carotenoid profile.

Phytoene (B131915) synthase (PSY): This gene encodes the first committed enzyme in the carotenoid pathway, catalyzing the formation of phytoene from two molecules of geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netresearchgate.net As the rate-limiting step, the expression of PSY is a major point of regulation. researchgate.netbiorxiv.org In many plants, there are multiple PSY genes with tissue-specific expression patterns. frontiersin.org For instance, in tomato, PSY1 expression significantly increases during fruit ripening, correlating with the massive accumulation of carotenoids. jst.go.jpoup.com Similarly, in goji berry, the expression of PSY1 shows a significant increase during fruit ripening, which coincides with the accumulation of carotenoids like this compound palmitate. nih.gov

Phytoene desaturase (PDS): This gene is responsible for the desaturation of phytoene. researchgate.net Increased transcription of PDS is often observed in tissues accumulating high levels of carotenoids. oup.com For example, in tomato, along with PSY1, the transcript levels of PDS increase during fruit ripening. jst.go.jpoup.com

Zeaxanthin (B1683548) epoxidase (ZEP): This enzyme catalyzes the conversion of zeaxanthin to violaxanthin (B192666). researchgate.net The expression of ZEP can influence the ratio of different xanthophylls. In citrus fruits, lower expression of ZEP is associated with the accumulation of β-cryptoxanthin, a precursor to this compound. jst.go.jp In some senescing leaves, the expression of ZEP is reduced. frontiersin.org

The coordinated expression of these genes is essential. For instance, in Satsuma mandarin, the massive accumulation of β-cryptoxanthin is a result of the higher expression of upstream biosynthesis genes like PSY and PDS, and lower expression of downstream genes such as CHYB and ZEP. jst.go.jp

Differential Gene Expression in Varied Biological Contexts

The expression of carotenogenic genes varies significantly between different plant organs and developmental stages, leading to diverse carotenoid profiles. acs.org

Fruit vs. Leaf Tissues: In many plant species, the transcriptional levels of key carotenogenic genes are higher in fruit and flower tissues compared to leaves. acs.orgnih.gov For example, in Cucurbita pepo, the expression of these genes is higher in the fruit skin and flowers than in the flesh, which correlates with higher carotenoid concentrations in those tissues. acs.org In carrot, while carotenogenic genes are expressed in both leaves and roots, the expression of DcLcyb1 is higher in mature leaves and storage roots, correlating with increased carotenoid levels. plos.org

Developmental Stages: Gene expression changes dramatically during fruit ripening. In tomato, the transition from green to red is marked by an upregulation of genes like PSY and PDS and a downregulation of genes downstream of lycopene (B16060), such as LCYB and LCYE. jst.go.jpoup.com In watermelon, differential expression of carotenogenic genes has been observed at various stages of fruit development across cultivars with different flesh colors. capes.gov.br Similarly, in goji berries, the expression of carotenoid biosynthesis genes changes during ripening, leading to an increase in compounds like this compound palmitate. nih.gov

Different Cultivars: Even within the same species, different cultivars can exhibit distinct carotenoid profiles due to variations in gene expression. For instance, the difference in carotenoid content between white and colored carrot cultivars can be partially explained by the transcriptional levels of carotenogenic genes. oup.com Similarly, the contrasting colors of different loquat varieties are associated with the differential expression of PSY1, CYCB, and BCH. oup.com

Table 1: Differential Expression of Key Carotenogenic Genes

GeneOrgan/ConditionExpression PatternResulting Carotenoid Profile
PSY Tomato Fruit (ripening)Upregulated jst.go.jpoup.comHigh lycopene accumulation
PDS Tomato Fruit (ripening)Upregulated jst.go.jpoup.comHigh lycopene accumulation
ZEP Satsuma Mandarin FruitDownregulated jst.go.jpHigh β-cryptoxanthin accumulation
LCYe Cucurbita pepo (colored vs. white cultivars)Differentially expressed acs.orgVaried carotenoid content

Post-Transcriptional and Post-Translational Control Mechanisms

While transcriptional regulation is a primary control point, the final concentration of active carotenogenic enzymes is also modulated by post-transcriptional and post-translational mechanisms. researchgate.netnih.govfrontiersin.orgnih.gov These layers of regulation provide a more nuanced and rapid response to developmental and environmental signals.

Recent research has highlighted several key post-transcriptional and post-translational regulatory mechanisms:

Alternative Splicing: In Arabidopsis, the PSY gene undergoes alternative splicing, producing two different transcript variants. One variant is involved in developmentally regulated carotenoid formation, while the other is induced when a rapid increase in carotenoid synthesis is needed.

Post-translational Regulation of PSY: The ORANGE (OR) protein plays a crucial role in the post-transcriptional regulation of PSY. OR proteins interact directly with PSY, enhancing its stability and promoting carotenoid accumulation. nih.govpnas.org Overexpression of OR has been shown to increase carotenoid levels in various plants. pnas.org Additionally, the STAY-GREEN protein SISGR1 in tomato can interact with PSY1 to regulate lycopene accumulation.

Enzyme Stability and Degradation: The stability of carotenogenic enzymes can be controlled through protein-protein interactions and targeted degradation. For example, the J-protein J20 interacts with DXS, a key enzyme in the upstream MEP pathway, to regulate its stability and activity. Nudix hydrolase 23 (NUDX23) has been shown to interact with PSY and GGPPS, enhancing their protein stability and leading to increased carotenoid production. nih.gov

Metabolon Formation: There is evidence that carotenogenic enzymes form multi-enzyme complexes, or metabolons, within the plastid. These complexes can facilitate the channeling of intermediates through the pathway, increasing efficiency and preventing the diffusion of potentially toxic intermediates. frontiersin.org

Environmental and Developmental Influences on Gene Regulation

The expression of carotenogenic genes is not solely determined by an internal developmental program but is also significantly influenced by external environmental factors. researchgate.netnih.govmdpi.com

Impact of Light and Temperature on Carotenoid Profiles

Light and temperature are two of the most critical environmental factors that modulate carotenoid biosynthesis and accumulation. mdpi.comresearchgate.net

Light: Light is a key regulator of carotenoid biosynthesis. jst.go.jpmdpi.com In general, light exposure tends to increase the expression of carotenogenic genes. mdpi.com For example, in apple fruit, sunlight exposure leads to higher expression levels of genes like PSY, PDS, and ZDS. mdpi.com The quality of light also matters. Blue and UV light, in particular, have been shown to be effective in promoting the accumulation of carotenoids in leafy vegetables. mdpi.comresearchgate.net In citrus, blue light was more effective than red light at inducing carotenoid accumulation by up-regulating the PSY gene. nih.gov Conversely, shading or light deprivation can lead to a down-regulation of carotenogenic genes and reduced carotenoid content. frontiersin.org

Temperature: Temperature can also have a significant impact on carotenoid profiles. researchgate.net High temperatures can lead to an increase in carotenoid levels in some species. In the green alga Chlamydomonas reinhardtii, a shift to a higher temperature (37°C) in the presence of light resulted in elevated levels of total carotenoids. thaiscience.info However, the effect of temperature can be species-specific and can interact with other factors like light. researchgate.net In pumpkin-based beverages, carotenoid degradation increased with higher storage temperatures. bohrium.commdpi.com

Hormonal Signaling in Carotenoid Accumulation

Plant hormones play a significant role in regulating carotenoid biosynthesis, often by influencing the transcription of carotenogenic genes. acs.org

Ethylene (B1197577): In climacteric fruits like tomato, ethylene is a master regulator of ripening and has a profound effect on carotenoid accumulation. jst.go.jp Ethylene signaling leads to the upregulation of genes like PSY and PDS and the downregulation of downstream genes, resulting in the characteristic accumulation of lycopene. jst.go.jp

Abscisic Acid (ABA): ABA itself is a product of the carotenoid pathway, being derived from the cleavage of certain xanthophylls. jst.go.jpfrontiersin.org There is evidence of feedback regulation where ABA can influence the expression of carotenogenic genes. nih.gov In citrus, ABA treatment led to an upregulation of several carotenogenic genes. nih.gov ABA is also involved in stress responses, and its accumulation can be triggered by environmental cues like UV-B radiation, which in turn can influence carotenoid biosynthesis. mdpi.com

Gibberellins (GA): Gibberellins can also modulate carotenoid accumulation. In citrus, GA treatment resulted in a significant decrease in carotenoid content. nih.gov

Jasmonic Acid (JA): In the microalga Haematococcus pluvialis, treatment with jasmonic acid was shown to up-regulate the expression of several carotenogenic genes, leading to the accumulation of astaxanthin. nih.gov

Genetic Manipulation and Mutational Analysis in Research

The study of this compound metabolism has been significantly advanced through genetic manipulation and the analysis of mutants. These approaches allow researchers to investigate the function of specific genes within the carotenoid biosynthesis pathway and understand the regulatory networks that control the flux of precursors towards this compound production. By altering gene expression or studying organisms with natural or induced mutations, scientists can elucidate the roles of key enzymes and identify rate-limiting steps in the synthesis of this and other carotenoids.

Gene Silencing and Overexpression Studies

Gene silencing and overexpression techniques are powerful tools for functional genomics in carotenoid research. By down-regulating (silencing) or up-regulating (overexpression) the expression of specific genes, scientists can observe the resulting changes in the carotenoid profile, including the accumulation or depletion of intermediates like this compound.

Gene Silencing: Techniques such as RNA interference (RNAi) and virus-induced gene silencing (VIGS) have been widely used to decrease the expression of key carotenoid biosynthesis genes. nih.gov For instance, silencing lycopene ε-cyclase (LCYE), the enzyme that directs lycopene towards the α-carotene branch, can redirect the metabolic flux towards the β-carotene branch. mdpi.com In Nicotiana benthamiana, silencing of the ε-LCY gene led to a reduction in α-branch carotenoids and a corresponding increase in β-branch carotenoids. mdpi.com This redirection of lycopene increases the substrate pool available for lycopene β-cyclase (LCYB), the enzyme responsible for the first step in the pathway leading to this compound and subsequently β-carotene.

Overexpression Studies: Conversely, overexpressing carotenoid biosynthesis genes has been a common strategy to enhance the nutritional value of crops. biorxiv.org The overexpression of lycopene β-cyclase (LCYB) is particularly relevant for this compound, as it directly competes for the lycopene substrate pool. In tobacco, overexpression of a native LCYB gene resulted in increased levels of β-carotene and its downstream products, lutein (B1675518), violaxanthin, and neoxanthin. oup.com This suggests an increased flux through the β-carotene pathway, where this compound is a key intermediate. The introduction of a single LCYB gene in tomato has been shown to improve photosynthetic capacity, stress tolerance, and fruit yield, underscoring the central role of this enzyme in the pathway. biorxiv.org

The table below summarizes selected studies involving the manipulation of genes that influence the metabolic flux towards the β-carotene pathway, thereby affecting the potential for this compound synthesis.

Gene ManipulatedTechniqueOrganismObserved/Expected Outcome on β-Carotene PathwayReference
Lycopene ε-cyclase (ε-LCY)Gene Silencing (VIGS)Nicotiana benthamianaIncreased β-branch carotenoids due to redirection of lycopene substrate. mdpi.com
Lycopene β-cyclase (LCYB)OverexpressionNicotiana tabacum (Tobacco)Increased accumulation of β-carotene and downstream xanthophylls. oup.com
Lycopene β-cyclase (LCYB)OverexpressionSolanum lycopersicum (Tomato)Increased β-carotene content, improved stress tolerance and yield. biorxiv.org
Phytoene Synthase (PSY)Gene Silencing (RNAi)Oncidium Hybrid OrchidDecreased total carotenoid content, including all downstream products. nih.gov
Phytoene Desaturase (PDS)Gene Silencing (VIGS)Solanum lycopersicum (Tomato)Reduced expression of downstream carotenoid biosynthesis genes and lower total carotenoid levels. researchgate.net

Mutants Exhibiting Altered this compound Content

The analysis of natural and induced mutants provides crucial insights into the in vivo function of carotenoid biosynthesis genes. Several mutants have been identified that exhibit altered levels of this compound or its derivatives, revealing key regulatory points in the pathway.

In Arabidopsis thaliana, the lut2 mutant, which has a defect in the lycopene ε-cyclase gene, lacks the ability to produce α-branch carotenoids like lutein. researchgate.net A logical expectation would be the accumulation of precursors at the blocked step or a shunting of lycopene into the β-branch, potentially increasing intermediates like this compound. However, studies show that the lut2 mutation eliminates lutein synthesis without causing a significant accumulation of the pathway intermediates γ-carotene or this compound, suggesting a tightly regulated process and substrate preference by the involved enzymes under normal conditions. researchgate.net

The table below details specific plant mutants and varieties that have been studied in the context of their this compound content.

Mutant/VarietyOrganismAffected Gene/ProcessObserved Change in this compound ContentReference
lut2 mutantArabidopsis thalianaLycopene ε-cyclase (LCYE)No significant accumulation of this compound, despite blockage of the competing α-carotene pathway. researchgate.net
Yellow-fleshed (HF1) hybridPrunus persica (Peach)Natural variation in gene expressionIncreased accumulation of this compound caprate and this compound laurate in flesh. researchgate.net
'Jiefangzhong'Eriobotrya japonica (Loquat)Natural variation in gene expression (e.g., PSY, ZDS, ZEP)Accumulation of this compound laurate as a major carotenoid in the peel. researchgate.net
N1 and N1Y varietiesLycium barbarum (Goji)Fruit ripening processIncreased levels of this compound palmitate during ripening. mdpi.com

Advanced Methodologies for Rubixanthin Analysis

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the isolation and measurement of rubixanthin from biological and food samples. These techniques exploit the physicochemical properties of this compound to achieve separation from other related carotenoids.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this compound analysis. When coupled with advanced detectors like a Diode Array Detector (DAD), it allows for the tentative identification and quantification of this compound based on its characteristic UV/Vis absorption spectrum. For more definitive identification and structural elucidation, HPLC is often interfaced with a mass spectrometer, particularly one equipped with an Electrospray Ionization (ESI) source and tandem mass spectrometry (MS/MS) capabilities.

The ESI-MS/MS analysis of this compound provides detailed structural information through fragmentation patterns. For instance, under ESI-MS/MS, the protonated molecule [M+H]⁺ of this compound at m/z 553.4 undergoes specific fragmentation, yielding product ions that are characteristic of its structure. This allows for unambiguous identification even in complex mixtures.

A study on the carotenoid profile of rose hips utilized HPLC-DAD-APCI/MS (Atmospheric Pressure Chemical Ionization/Mass Spectrometry) to identify and quantify carotenoids. In this system, this compound was identified by its retention time, UV-Vis spectrum, and mass spectrum.

Table 1: HPLC-MS/MS Parameters for this compound Identification

Parameter Value
Precursor Ion (m/z) 553.4 [M+H]⁺
Product Ions (m/z) Characteristic fragments

Liquid adsorption chromatography, particularly open column chromatography, is a classical and effective method for the preparative-scale separation of carotenoids like this compound. This technique separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel or alumina (B75360), from a non-polar solvent. Less polar carotenoids, like β-carotene, elute first, followed by more polar compounds like this compound and zeaxanthin (B1683548). This method is often used for initial sample clean-up and fractionation before further analysis by HPLC.

The separation of carotenoids from rose hips has been achieved using open column chromatography on a deactivated alumina column. The fractions are eluted with solvents of increasing polarity, allowing for the isolation of this compound.

The analysis of carotenoid isomers, including those of this compound, is a significant analytical challenge due to their similar structures and physicochemical properties. The presence of multiple double bonds in the this compound structure allows for the existence of various cis/trans isomers. The all-trans isomer is typically the most abundant and stable form in nature. However, exposure to light, heat, or acid can lead to the formation of cis-isomers.

Specialized chromatographic columns, such as those packed with C30 stationary phases, are often employed for the separation of carotenoid isomers. These columns provide enhanced shape selectivity, which is crucial for resolving geometric isomers. The identification of these isomers is then confirmed using techniques like HPLC-DAD-MS, which can distinguish between isomers based on subtle differences in their retention times and spectral properties.

Liquid Adsorption Chromatography

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of carotenoids. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra of this compound show characteristic signals for the methyl protons and the olefinic protons of the polyene chain. The chemical shifts and coupling constants of these protons help to confirm the structure and stereochemistry of the molecule. For instance, the signals for the gem-dimethyl group on the hydroxylated ring and the methyl groups on the polyene chain are readily identifiable.

¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule. The chemical shifts of the sp²-hybridized carbons in the polyene chain and the sp³-hybridized carbons in the cyclic end-groups are diagnostic for the structure of this compound.

Table 2: Selected ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (δ, ppm)
Olefinic Protons 6.0 - 7.0

Table 3: Selected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Polyene Chain Carbons 120 - 140

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₄₀H₅₆O).

Tandem mass spectrometry (MS/MS), as mentioned earlier, is particularly valuable for structural elucidation. The fragmentation pattern of the parent ion provides a "fingerprint" that is unique to the this compound structure. Common fragmentation pathways for carotenoids include the loss of toluene (B28343) and other neutral fragments from the polyene chain. In the case of this compound, fragmentation can also occur at the hydroxylated ring, providing further structural information. For example, the fragmentation of the protonated molecule of this compound (m/z 553.4) can be used to confirm its identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique used for the characterization of carotenoids, including this compound. technologynetworks.comwikipedia.org This method measures the absorption of light in the ultraviolet and visible portions of the electromagnetic spectrum. azooptics.comsci-hub.se Molecules with conjugated double bond systems, such as the polyene chain in this compound, absorb light at specific wavelengths, leading to electronic transitions (primarily π→π* transitions). researchgate.net The resulting spectrum, a plot of absorbance versus wavelength, provides a characteristic fingerprint for the compound. azooptics.com

The key parameters obtained from a UV-Vis spectrum are the wavelengths of maximum absorption (λmax). For carotenoids, the position and fine structure of these peaks are influenced by the length of the polyene chromophore and the presence of functional groups. Research has established the characteristic absorption maxima for this compound in various solvents, which aids in its identification. For example, one study reported a UV/Vis spectrum for a this compound model compound with a maximum molecular extinction ever recorded for a carotenoid. doi.org

Solventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Reference
Ethanol438467500 doi.org
Hexane436462494 doi.org
Acetone440467500 doi.org

This table presents typical absorption maxima (λmax) for this compound in different solvents, illustrating how the solvent environment can slightly shift the spectral peaks.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical method for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. jascoinc.comcreative-proteomics.com The technique measures the differential absorption of left- and right-circularly polarized light by an optically active substance. jascoinc.combiorxiv.org Since this compound contains a chiral center at the C-3' position of its γ-end group, it is optically active, making CD spectroscopy a valuable tool for its stereochemical analysis.

CD spectroscopy provides detailed information about the three-dimensional structure and absolute configuration of chiral carotenoids. Seminal research in the field utilized CD spectroscopy to investigate four distinct stereoisomers of this compound. doi.org The findings from this research were significant as they disproved a previously held rule which suggested that pairs of all-(E) and mono-(Z) isomers of carotenoids with a single cyclic end group should exhibit CD spectra with the same sign. doi.org The experimental CD spectra of the this compound stereoisomers demonstrated that this rule was not universally applicable, providing deeper insight into how subtle changes in molecular geometry affect the chiroptical properties of carotenoids.

'-Omics' Approaches in this compound Research

Metabolomics for Comprehensive Carotenoid Profiling

Metabolomics involves the comprehensive study of the complete set of small-molecule metabolites within a biological system. In carotenoid research, metabolomics, particularly using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), enables the detailed identification and quantification of a wide range of carotenoids in a single analysis. researchgate.nettandfonline.com This approach is crucial for understanding the complex carotenoid profiles in various organisms, especially plants.

Metabolomic studies have successfully identified this compound and its derivatives in several fruits. Often, this compound exists in an esterified form, where it is bound to a fatty acid. Targeted metabolomic analyses have revealed the presence of specific this compound esters that contribute to the fruit's color. For instance, studies on guava, loquat, and peach have identified various esterified forms of this compound. researchgate.netdntb.gov.uaresearchgate.net This detailed profiling helps to map the carotenoid composition and understand the metabolic fate of this compound in different species. tandfonline.com

Identified CompoundFruit SpeciesSignificanceReference
This compound laurateLoquat (Eriobotrya japonica)Identified as a major colored carotenoid in the peel of orange-colored varieties. dntb.gov.ua
This compound palmitateGuava (Psidium guajava)A main carotenoid contributing to the yellow pulp color. researchgate.net
This compound palmitatePeach (Prunus persica)Identified as one of the five main esterified carotenoids. researchgate.net
This compound palmitateGoji (Lycium barbarum L.)Positively correlated with specific gene expression modules during fruit ripening. nih.gov

This table showcases examples of this compound derivatives identified through metabolomic analyses in different fruits.

Transcriptomics for Gene Expression Analysis

Transcriptomics is the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. eurofinsgenomics.eu By sequencing these transcripts (RNA-Seq), researchers can quantify the expression levels of thousands of genes simultaneously. eurofinsgenomics.eufrontiersin.org In the context of this compound research, transcriptomics is used to identify the genes involved in its biosynthesis and to understand how their expression is regulated.

The biosynthesis of carotenoids follows a well-defined pathway involving several key enzymes. Transcriptomic analyses of fruits that accumulate this compound have consistently shown that the expression levels of specific carotenoid biosynthesis genes are significantly elevated. For example, in loquat, the high accumulation of this compound laurate is correlated with the upregulation of genes such as Phytoene (B131915) synthase (PSY), Zeta-carotene (B1237982) desaturase (ZDS), and Beta-carotene hydroxylase (CHYB). dntb.gov.uafrontiersin.org Similarly, in guava, the expression of genes like Phytoene desaturase (PDS) and Zeaxanthin epoxidase (ZEP) was found to be involved in the accumulation of this compound palmitate. researchgate.net These findings pinpoint the specific enzymatic steps that are critical for the production of this compound.

Integrated Transcriptome-Metabolome Analyses

The most powerful insights into the regulation of metabolic pathways come from integrated multi-omics approaches. mdpi.compeerj.com Integrated transcriptome-metabolome analysis combines data on gene expression (transcriptomics) with data on metabolite accumulation (metabolomics) to build a comprehensive model of biological processes. nih.govfrontiersin.orgmdpi.com This approach allows researchers to establish direct correlations between the expression of specific genes and the abundance of particular metabolites, such as this compound.

Several studies on fruit color formation have successfully used this integrated approach to elucidate the molecular mechanisms governing this compound accumulation. researchgate.netfrontiersin.org By correlating the expression profiles of carotenoid biosynthesis genes with the levels of this compound and its esters, researchers can identify key regulatory genes and transcription factors. mdpi.com For instance, in goji berries, a weighted gene co-expression network analysis (WGCNA) revealed a significant positive correlation between the accumulation of this compound palmitate and the expression of genes within a specific functional module. nih.gov In guava, integrated analysis identified that transcription factors from the NAC family, along with structural genes like PDS, ZEP, and CHYB, are involved in the accumulation of this compound palmitate. researchgate.net These integrated analyses provide a holistic view of how genetic regulation translates into the final chemical phenotype.

SpeciesThis compound-Related MetaboliteCorrelated Key Genes/Transcription FactorsReference
Loquat (Eriobotrya japonica)This compound lauratePSY, ZDS, ZEP dntb.gov.uafrontiersin.org
Guava (Psidium guajava)This compound palmitatePDS, ZEP, CHYB, NAC (transcription factor) researchgate.net
Goji (Lycium barbarum L.)This compound palmitatePositively correlated with a specific gene module (purple module) in WGCNA. nih.gov

This table summarizes findings from integrated omics studies, linking key genes to the accumulation of this compound derivatives in different plant species.

Biological and Ecological Significance of Rubixanthin

Role in Pigmentation and Coloration in Organisms

The vibrant colors observed in many plants and animals are often due to pigments like rubixanthin. These colors are crucial for a variety of biological functions, including communication and reproduction.

Plant Pigmentation and Visual Signaling

In the plant kingdom, this compound is a key contributor to the yellow, orange, and red coloration of flowers and fruits. jst.go.jp This pigmentation is a critical component of visual signaling, serving to attract pollinators and seed dispersers. jst.go.jpnih.gov For instance, this compound is found in the ripe fruits of Goji (Lycium barbarum L.), where its concentration increases during ripening, contributing to the fruit's characteristic red color. mdpi.com It is also a significant pigment in the petals of Gazania rigens and the hips of Rosa rugosa. vulcanchem.comrsc.org

Interactive Table: Presence of this compound in Various Plant Species

Plant Species Part of Plant Observed Color Reference
Rosa rubiginosa (Rose hip) Fruit Red-orange atamanchemicals.com
Gazania rigens Petals Orange vulcanchem.com
Lycium barbarum (Goji) Ripe Fruit Red mdpi.com

Avian Pigmentation and Carotenoid Metabolism in Feathers

Birds cannot synthesize carotenoids themselves and must obtain them from their diet. nih.govnaturemuseum.org These dietary carotenoids can be deposited directly into feathers or metabolically converted into other pigments. nih.govnih.gov this compound, or its derivatives, plays a role in the coloration of some bird species. For example, 4-oxo-rubixanthin has been identified as the second most abundant ketocarotenoid in the plasma of molting house finches (Haemorhous mexicanus), indicating its role in their plumage coloration. biologists.com

The metabolic pathways that convert dietary carotenoids into the pigments found in feathers are complex and can vary between species. nih.govoup.com These metabolic conversions are genetically controlled and can result in a wide array of feather colors, which are often used in sexual signaling and species recognition. nih.govoup.com The ability to metabolically modify dietary carotenoids, such as converting yellow pigments to red ones like those derived from this compound, is considered an evolutionary innovation that allows for more elaborate ornamental displays. oup.com The presence and concentration of specific carotenoids like this compound in feathers can also be influenced by the bird's diet and geographic location. nih.gov

Contributions to Photoprotection Mechanisms

In addition to their role in coloration, carotenoids like this compound are essential for protecting organisms, particularly plants, from the damaging effects of excessive light.

Light Absorption and Energy Dissipation

This compound's chemical structure, specifically its system of conjugated double bonds, allows it to absorb light in the blue-green region of the spectrum, which is what gives it its characteristic red-orange color. atamanchemicals.combiosynth.com This light-absorbing capability is a key aspect of its photoprotective function. In plants, carotenoids are integral components of the photosynthetic apparatus. jst.go.jp When a plant is exposed to more light than it can use for photosynthesis, this excess energy can lead to the formation of harmful reactive oxygen species (ROS). frontiersin.orgrseco.org

Quenching of Reactive Oxygen Species (ROS) in Biological Systems

The excess energy from light that is not dissipated can lead to the formation of highly reactive molecules known as reactive oxygen species (ROS), such as singlet oxygen and free radicals. nih.govfrontiersin.org These ROS can cause significant damage to cellular components, including lipids, proteins, and DNA. cyanotech.com Carotenoids, renowned for their antioxidant properties, play a crucial role in neutralizing these harmful species. biosynth.comagriallis.com

This compound, with its conjugated double bond system, is an effective quencher of singlet oxygen and can scavenge other ROS. vulcanchem.com This antioxidant activity helps to mitigate oxidative stress and protect the cell from damage. vulcanchem.comresearchgate.net Studies have demonstrated the capacity of various carotenoids to scavenge different types of ROS, with their effectiveness often depending on their specific chemical structure. researchgate.net The antioxidant function of this compound and other carotenoids is not only vital for the organism itself but also has implications for the health benefits associated with consuming carotenoid-rich foods. jst.go.jpnaturalequineessentials.com

Ecological Interactions and Adaptations

The roles of this compound in pigmentation and photoprotection have significant ecological consequences, influencing how organisms interact with each other and their environment. The vibrant colors produced by this compound in flowers and fruits are a classic example of a mutualistic relationship between plants and animals. researchgate.net These visual cues attract pollinators, which are essential for plant reproduction, and seed dispersers, which help in the propagation of the plant species. jst.go.jpnih.govresearchgate.net

Furthermore, the ability of plants to produce photoprotective pigments like this compound is a crucial adaptation to their environment. nottingham.ac.uk Plants growing in high-light environments must be able to cope with the stress of excessive solar radiation. researchgate.netcite-des-energies.fr The synthesis and accumulation of carotenoids are part of a suite of adaptive responses that allow plants to thrive in such conditions. researchgate.netnih.gov These adaptations can be seen in the differences in carotenoid composition among plants from different habitats. nih.gov The ecological interactions driven by pigmentation and the physiological adaptations provided by photoprotection highlight the integral role of compounds like this compound in the fitness and survival of organisms. The structure of these plant-animal interactions can be reshaped along environmental gradients, influencing processes like population expansion. researchgate.netnih.govbiorxiv.org

Role in Plant Stress Responses and Adaptation

Carotenoids, including this compound, are integral to a plant's ability to withstand and adapt to various environmental challenges. researchgate.net Plants, being stationary organisms, have developed sophisticated mechanisms to cope with abiotic stresses that can negatively impact their growth and development. cabidigitallibrary.orgnih.gov These stresses, such as high light intensity, drought, salinity, and extreme temperatures, often lead to the production of reactive oxygen species (ROS), which can cause significant damage to cellular structures. researchgate.netmdpi.com

Carotenoids play a vital role in mitigating this damage through several mechanisms. They are potent antioxidants, capable of neutralizing harmful free radicals and protecting cells from oxidative stress. researchgate.netmywellabee.com They also contribute to the stabilization of cellular membranes and can dissipate excess light energy, thus protecting the photosynthetic machinery. researchgate.net The biosynthesis of carotenoids is often upregulated in response to environmental stressors, indicating their importance in plant adaptation. mdpi.comresearchgate.net For instance, studies on sweet pepper seedlings have shown a more than 16-fold increase in carotenoid content under salt stress and an 8-fold increase under drought stress. mdpi.com

Furthermore, carotenoids serve as precursors for the synthesis of important plant hormones, most notably abscisic acid (ABA). researchgate.netnih.gov ABA is a key phytohormone involved in regulating various aspects of plant development and stress responses, including stomatal closure to reduce water loss during drought. nih.gov The upregulation of genes involved in the carotenoid biosynthesis pathway, such as lycopene (B16060) epsilon cyclase (LCYE) and violaxanthin (B192666) de-epoxidase (VDE), has been observed in plants under salt and drought stress, highlighting the pathway's crucial role in plant tolerance. mdpi.com While direct research on this compound's specific role is limited, as an intermediate in the biosynthesis of other important carotenoids like lutein (B1675518), its presence is part of the broader carotenoid-based defense system that enhances plant resilience to environmental pressures. pnas.orgresearchgate.net

Table 1: General Carotenoid Response to Abiotic Stress in Plants

Stress FactorGeneral Plant ResponseRole of CarotenoidsKey Gene Regulation Examples
Drought Stomatal closure, reduced photosynthesis, oxidative damage. nih.govAntioxidant activity, precursor to ABA for stomatal regulation. researchgate.netmdpi.comUpregulation of LCYE and VDE genes. mdpi.com
Salinity Ion toxicity, osmotic stress, nutrient imbalance.Protection against oxidative stress, membrane stabilization. researchgate.netmdpi.comSignificant upregulation of carotenoid biosynthesis genes. mdpi.com
High Light Photo-oxidative damage to photosynthetic apparatus.Dissipation of excess energy, quenching of triplet chlorophyll (B73375). researchgate.netnih.govAccumulation of specific carotenoids like zeaxanthin (B1683548). researchgate.net
Temperature Altered membrane fluidity, enzyme denaturation.Membrane stabilization, antioxidant defense. researchgate.netresearchgate.netAccumulation of carotenoids can increase under low or high temperatures. researchgate.net

Impact on Pollinator/Disperser Attraction

The vibrant colors of many flowers and fruits are a direct result of the accumulation of pigments, with carotenoids being a primary source of yellow, orange, and red hues. nih.govplantae.org These colors are not merely aesthetic; they are a key evolutionary strategy for ensuring reproductive success by attracting animals for pollination and seed dispersal. nih.govunit.no

This compound, with its characteristic red-orange color, contributes to this visual signaling. mywellabee.com The coloration of flowers and fruits acts as a long-distance attractant, guiding pollinators like bees, butterflies, and birds to the plant. unit.noresearchgate.net The specific color can be an indicator of the rewards the plant offers, such as nectar or pollen. nih.gov For example, many bee-pollinated flowers appear yellow to the human eye, a color produced by carotenoids, which is highly visible to bees and can guide them to the flower's center. researchgate.net

The process of fruit ripening often involves a dramatic change in color, which signals to frugivores that the fruit is mature and the seeds are ready for dispersal. nih.gov This color change is frequently due to the degradation of chlorophyll and the synthesis and accumulation of carotenoids in specialized organelles called chromoplasts. plantae.org The regulation of carotenoid biosynthesis is a tightly controlled process, influenced by developmental cues and transcription factors that are activated during ripening. nih.gov By producing visually conspicuous fruits, plants increase the likelihood that their seeds will be consumed by animals and dispersed over a wider area, thus enhancing their reproductive fitness. The presence of carotenoids like this compound is therefore fundamental to these crucial ecological interactions. researchgate.net

Table 2: Common Plant Carotenoids and Their Colors

CarotenoidTypical ColorRole in Attraction
Beta-carotene OrangeProvides orange colors to fruits like carrots and kiwifruit, attracting dispersers. nih.gov
Lycopene RedResponsible for the red color of tomatoes, signaling ripeness to seed dispersers. nih.gov
Lutein YellowContributes to the yellow color of many flowers, attracting pollinators like bees. pnas.orgnih.gov
Zeaxanthin Yellow-OrangeProvides yellow and orange colors to flowers and fruits like saffron. researchgate.net
This compound Red-OrangeContributes to the red-orange pigmentation in fruits and flowers, acting as a visual cue. mywellabee.com

Metabolic Engineering and Synthetic Biology for Rubixanthin Production

Heterologous Biosynthesis in Model Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

Model organisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are widely used as cell factories for producing valuable chemicals, including carotenoids. mdpi.comresearchgate.net Their well-understood genetics, rapid growth, and sophisticated genetic tools make them ideal platforms for heterologous biosynthesis. ebsco.comnih.gov The production of rubixanthin in these hosts involves the reconstruction of a specific carotenoid biosynthetic pathway that is not naturally present.

The biosynthesis of this compound begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These are converted to the C20 molecule geranylgeranyl diphosphate (GGPP), which is the entry point for carotenoid synthesis. aocs.org Two molecules of GGPP are condensed to form phytoene (B131915), which is then desaturated to produce lycopene (B16060). The crucial steps for this compound synthesis from lycopene involve the cyclization of one end of the lycopene molecule to form γ-carotene, followed by a hydroxylation step.

The successful production of this compound in a heterologous host hinges on the precise assembly and functional expression of the required carotenogenic genes. d-nb.info This involves creating a synthetic pathway capable of converting a central metabolite into the target compound.

Pathway Design: The core pathway for this compound production from the central precursor farnesyl pyrophosphate (FPP), which is naturally produced in both E. coli and S. cerevisiae, requires the following enzymatic steps:

FPP to GGPP: Catalyzed by GGPP synthase (encoded by crtE or GGPPS).

GGPP to Phytoene: Catalyzed by phytoene synthase (encoded by crtB).

Phytoene to Lycopene: Catalyzed by phytoene desaturase (encoded by crtI).

Lycopene to γ-Carotene: This is a critical branching point. It requires a lycopene cyclase that performs a single β-cyclization on one end of the lycopene molecule. A lycopene β-cyclase (crtY) can catalyze this reaction. plos.orglipidbank.jp

γ-Carotene to this compound: This final step involves the hydroxylation of the β-ring of γ-carotene, a reaction catalyzed by a β-carotene hydroxylase (encoded by crtZ). researchgate.net

Gene Sourcing and Assembly: The genes for this pathway are sourced from various natural carotenoid producers, such as bacteria (Pantoea ananatis, Cronobacter sakazakii) and fungi (Xanthophyllomyces dendrorhous). plos.orgplos.orgnih.gov These genes are often codon-optimized for efficient expression in the chosen host (E. coli or S. cerevisiae). google.com Assembly methods, such as Gibson Assembly or Golden Gate Assembly, are used to construct expression plasmids containing these genes under the control of strong, inducible promoters. biorxiv.org Often, the genes are organized into synthetic operons to ensure coordinated expression. plos.orgbiorxiv.org

For instance, a common strategy is to create a plasmid containing the crtE, crtB, and crtI genes to establish a lycopene-producing platform strain. A second plasmid carrying the crtY and crtZ genes is then introduced to convert lycopene into this compound. plos.org The choice of lycopene cyclase is crucial to favor the production of the monocyclic γ-carotene over the bicyclic β-carotene.

Once the biosynthetic pathway is established, several strategies are employed to optimize the host strain for maximal this compound production. These strategies focus on increasing precursor supply, balancing pathway flux, and mitigating metabolic burden.

Enhancing Precursor Supply: The native pathways producing IPP and DMAPP are often a bottleneck. In E. coli, this is the methylerythritol 4-phosphate (MEP) pathway, while S. cerevisiae uses the mevalonate (B85504) (MVA) pathway. researchgate.netaocs.org Overexpressing key enzymes of the native pathway, such as DXS and HDR in the MEP pathway or tHMG1 in the MVA pathway, can significantly boost the precursor pool. nih.govfrontiersin.org An alternative is to introduce the entire heterologous MVA pathway from S. cerevisiae into E. coli, which has been shown to dramatically increase carotenoid yields. researchgate.net

Balancing Metabolic Flux: Achieving high yields of this compound requires a balanced expression of all pathway enzymes to avoid the accumulation of inhibitory intermediates and to channel metabolic flux efficiently towards the final product. This can be achieved by:

Promoter Engineering: Using a library of promoters with varying strengths to fine-tune the expression level of each gene in the pathway. jmb.or.kr

Enzyme Fusion: Fusing enzymes that catalyze consecutive reactions (e.g., CrtY and CrtZ) can create substrate channeling, increasing local substrate concentration and improving catalytic efficiency. nih.govmdpi.com

Ribosome Binding Site (RBS) Engineering: In bacteria, optimizing the RBS sequence can modulate the translation initiation rate and thus the protein level.

Reducing Metabolic Burden and Toxicity: High-level production of foreign proteins and metabolites like carotenoids can impose a significant metabolic burden on the host cell and can be toxic. mdpi.com Strategies to address this include:

Genomic Integration: Integrating the biosynthetic pathway genes into the host chromosome reduces the need for plasmids, which can be unstable and metabolically costly. nih.govmdpi.com

Membrane Engineering: Since carotenoids are lipophilic and accumulate in cell membranes, engineering the membrane composition can increase its storage capacity and reduce toxicity. mdpi.com

Fermentation Optimization: Optimizing culture conditions such as temperature, pH, and nutrient feeding strategies is crucial for maximizing both cell growth and product yield in bioreactors. nih.govjmb.or.kr

Table 1: Key Genes and Strategies for Heterologous this compound Production

Engineering TargetStrategyKey Genes/ComponentsRationaleReference
Pathway Reconstruction Introduction of carotenoid biosynthesis genescrtE, crtB, crtI, crtY, crtZEstablishes the core pathway from FPP to this compound. plos.orgplos.org
Precursor Supply Overexpression of MEP or MVA pathway genesdxs, idi (MEP); tHMG1 (MVA)Increases the pool of IPP and DMAPP precursors for carotenoid synthesis. nih.govfrontiersin.org
Pathway Balancing Promoter and RBS tuning; Enzyme fusionPromoter libraries, synthetic RBS, CrtY-CrtZ fusionOptimizes enzyme expression levels to prevent bottlenecks and intermediate accumulation. nih.govjmb.or.kr
Host Optimization Genomic integration; Fermentation controlCRISPR/Cas9 for integration; Bioreactor process parametersImproves strain stability and maximizes volumetric productivity. nih.govmdpi.com

Gene Assembly and Pathway Reconstruction

Enhancement of Endogenous this compound Accumulation in Plants

In plants, carotenoids are essential pigments synthesized and accumulated in plastids. jst.go.jp While this compound is not a major carotenoid in most common crops, it is found in certain fruits like pitanga. Enhancing its accumulation in plants through genetic modification offers a direct route to nutritionally enriched foods. ebsco.comnih.gov

The accumulation of a specific carotenoid in plants is determined by the metabolic flux through the biosynthetic pathway. aocs.org Genetic modification aims to redirect this flux towards the desired product. longdom.orgnih.gov To increase this compound, the key is to enhance the conversion of lycopene to γ-carotene and its subsequent hydroxylation, while potentially limiting competing reactions.

Key Genetic Targets for Upregulation:

Lycopene β-cyclase (LCYB): Carefully controlled expression of LCYB is needed to promote the formation of the single β-ring of γ-carotene from lycopene.

β-carotene hydroxylase (CHYB/CrtZ): Upregulating the gene responsible for hydroxylating the β-ring is essential for converting γ-carotene into this compound.

Key Genetic Targets for Downregulation:

Lycopene ε-cyclase (LCYE): This enzyme converts lycopene into δ-carotene, initiating the α-branch of the pathway that leads to lutein (B1675518). Downregulating LCYE using technologies like RNA interference (RNAi) or CRISPR-Cas9 can block this competing pathway and make more lycopene available for the β-branch. uniprot.orgnih.gov

Enzymes converting γ-carotene to β-carotene: If the chosen lycopene cyclase also efficiently converts γ-carotene to β-carotene, its activity might need to be modulated to allow for the accumulation of the γ-carotene intermediate for hydroxylation.

Carotenoid biosynthesis is not only controlled by the structural genes of the pathway but also by a complex network of regulatory factors that respond to developmental and environmental cues like light. mdpi.comresearchgate.net

Transcription Factors: Several transcription factors have been identified that regulate the expression of carotenoid biosynthetic genes. aocs.org For example, the tomato RIN (RIPENING INHIBITOR) protein is a master regulator of fruit ripening and positively influences the expression of several carotenoid genes. jst.go.jp Identifying and engineering transcription factors that specifically upregulate LCYB and CHYB while downregulating LCYE during fruit or flower development could be a powerful strategy to boost this compound content.

Light Signaling Pathways: Light is a major environmental signal that controls carotenoid accumulation. mdpi.com Photoreceptors like phytochromes and cryptochromes interact with transcription factors to modulate gene expression. mdpi.com Manipulating these light signaling pathways could potentially enhance carotenoid production, although this approach is less specific than directly targeting biosynthetic genes.

Plastid Development: The capacity of a plant tissue to store carotenoids is also a limiting factor. jst.go.jp Carotenoids accumulate in specialized plastids called chromoplasts. Engineering genes that promote the differentiation of chloroplasts into chromoplasts or increase the size and number of these storage organelles could enhance the total amount of this compound that can be stored.

Table 2: Genetic Strategies for Enhancing this compound in Plants

StrategyGenetic TargetMethodExpected OutcomeReference
Increase Pathway Flux Phytoene Synthase (PSY)OverexpressionIncreases total carotenoid pool. aocs.org
Redirect Flux to β-branch Lycopene ε-cyclase (LCYE)RNAi / CRISPR-Cas9 KnockdownBlocks the α-branch (lutein) pathway, increasing lycopene for this compound synthesis. nih.gov
Promote this compound Formation Lycopene β-cyclase (LCYB) & β-carotene hydroxylase (CHYB)Tissue-specific overexpressionEnhances the conversion of lycopene to γ-carotene and then to this compound. jst.go.jp
Modulate Regulatory Networks Ripening-related Transcription FactorsEngineering TF expressionCoordinates the expression of multiple pathway genes for increased accumulation in fruits. aocs.orgjst.go.jp

Genetic Modification of Carotenoid Pathways in Crops

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of chemical synthesis (scalability and access to diverse precursors) with the high specificity and selectivity of enzymatic reactions. mdpi.com This hybrid approach can provide a powerful route to complex molecules like this compound.

A plausible chemo-enzymatic strategy for this compound would involve two main stages:

Production of a Precursor: A key precursor like lycopene or γ-carotene is produced either through microbial fermentation, which can be highly efficient, researchgate.netspringernature.com or through chemical synthesis. Lycopene is readily available from microbial sources or extraction from tomatoes.

Enzymatic Conversion: The precursor is then converted to this compound using an isolated and purified enzyme or a whole-cell biocatalyst expressing the required enzyme. The key enzymatic step would be the hydroxylation of γ-carotene by a β-carotene hydroxylase (CrtZ). If lycopene is the starting material, a lycopene cyclase would also be needed.

This approach bypasses the complexity of balancing an entire metabolic pathway within a single living organism. For example, lycopene could be produced and purified from an engineered E. coli strain. This lycopene could then be subjected to an in vitro reaction containing a purified and immobilized β-carotene hydroxylase. This method allows for high substrate concentrations and optimized reaction conditions (pH, temperature, cofactors) that might not be compatible with cell viability, potentially leading to very high conversion efficiencies. nih.gov While specific chemo-enzymatic routes for this compound are not yet widely established, the principles have been successfully applied to many other natural products. mdpi.com

Future Directions and Research Gaps in Rubixanthin Studies

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthetic pathway for many carotenoids is well-documented, but specific enzymes and alternative routes, particularly for less common carotenoids like rubixanthin, are not fully understood. The conversion of β-carotene to this compound is catalyzed by a β-carotene hydroxylase; however, the precise identity, substrate specificity, and regulatory mechanisms of the specific enzymes involved in various organisms remain a critical area for investigation.

Future research should focus on:

Gene Discovery and Functional Characterization: A primary goal is the identification and characterization of the specific gene(s) encoding the β-carotene hydroxylase responsible for this compound synthesis in different species. While genes like phytoene (B131915) synthase (PSY), zeta-carotene (B1237982) desaturase (ZDS), and lycopene (B16060) cyclase (LCYE) are known to be key regulators in the upstream carotenoid pathway, the specific hydroxylases for this compound formation need to be pinpointed. frontiersin.org Methodologies combining genomics, co-expression analysis, and heterologous expression in host systems like yeast or E. coli can be employed to screen for and validate candidate genes. nih.govplos.org

Alternative Pathway Identification: Research should explore the possibility of alternative or secondary biosynthetic pathways leading to this compound or its derivatives, such as this compound caprate or laurate. frontiersin.orgnih.gov Isotope tracer studies and retrobiosynthetic NMR analysis are powerful tools for uncovering novel pathways and metabolic flux patterns. nih.govcore.ac.uk

Enzyme Structure and Mechanism: Once identified, detailed structural and mechanistic studies of the hydroxylases involved are necessary. Understanding the enzyme's active site and catalytic mechanism can inform protein engineering efforts aimed at improving its efficiency or altering its substrate specificity.

A proposed strategy for elucidating these pathways involves a multi-step approach, as outlined in the table below.

Table 1: Strategy for Biosynthetic Pathway Elucidation

StepDescriptionKey Techniques
1. Pathway Proposal Formulate a hypothetical biosynthetic pathway based on known chemical reactions and identified related compounds.Isotope tracer studies, comparative genomics. nih.gov
2. Gene Mining Screen genomes for candidate genes using co-expression analysis with known carotenoid genes or by identifying biosynthetic gene clusters.Transcriptomics, genome mining tools. nih.govnih.gov
3. Functional Validation Characterize candidate enzymes by heterologous expression in a suitable host and performing in vitro activity assays.Recombinant protein expression (e.g., in E. coli, yeast), enzymatic assays. nih.gov
4. In Planta Confirmation Confirm the enzyme's function within the original plant or organism using techniques like RNA interference (RNAi) or CRISPR/Cas9.Gene silencing (VIGS, RNAi), genome editing. nih.govnih.gov

Advanced Understanding of Regulatory Networks and Environmental Responses

The synthesis and accumulation of carotenoids are tightly regulated by complex gene regulatory networks (GRNs) that respond to both developmental cues and environmental stimuli. numberanalytics.comnih.gov A significant gap exists in understanding how these networks specifically control the flux towards this compound production in response to environmental changes.

Key research areas include:

Identifying Regulatory Factors: Future work must identify the specific transcription factors (TFs) that bind to the promoter regions of this compound biosynthetic genes to either activate or repress their expression. numberanalytics.com

Multi-Omics Integration: A systems biology approach, integrating transcriptomics, proteomics, and metabolomics data, will be essential to build comprehensive models of the regulatory networks governing this compound metabolism. mdpi.com This can reveal how changes in gene expression translate to alterations in protein levels and, ultimately, metabolite accumulation under different conditions.

Table 2: Research Focus for Understanding this compound Regulation

Research AreaObjectivePotential Impact
Regulatory Gene Identification Discover transcription factors and signaling proteins that control this compound synthesis genes.Provides targets for genetic engineering to enhance this compound content. nih.gov
Stress Response Analysis Determine how abiotic stresses (e.g., high light, drought, temperature extremes) affect this compound accumulation.Enables the development of crops with enhanced nutritional value and stress tolerance. usp.br
Developmental Regulation Investigate how this compound levels are controlled during different developmental stages, such as fruit ripening or flower coloration.Informs breeding strategies for desired color and nutritional characteristics in horticultural products. nih.gov

Exploration of Novel Biological Roles and Mechanisms

The known roles of this compound are primarily related to pigmentation and its function as a dietary carotenoid. nih.govnih.gov However, the full spectrum of its biological activities and the underlying mechanisms remain largely unexplored. As a xanthophyll, it is presumed to have antioxidant properties, but its specific efficacy and roles in comparison to other carotenoids are not well defined.

Future research should aim to:

Define Antioxidant Capacity: Conduct detailed in vitro and in vivo studies to quantify the antioxidant potential of this compound. This includes its ability to scavenge free radicals, chelate metals, and protect lipids and other cellular components from oxidative damage. mdpi.com

Investigate Specific Health Benefits: Beyond a general antioxidant role, studies should probe for more specific bioactivities. For instance, its role in cellular signaling, inflammation modulation, or interaction with specific receptors or enzymes could reveal novel therapeutic applications. The discovery of unique mechanisms, such as the menaquinone-targeting action of some natural products, highlights the potential for finding unexpected biological functions. acs.org

Ecological and Physiological Significance: In plants and other organisms, the specific physiological roles of this compound need clarification. Does it play a specialized role in photoprotection, serve as a precursor to specific hormones or signaling molecules, or contribute to unique interactions with other organisms? Its presence in bird feathers, for example, suggests a role in sexual signaling, but the metabolic and physiological implications for the bird are not fully understood. nih.gov

Development of Enhanced Analytical Techniques for Complex Biological Matrices

Accurate quantification of this compound in complex biological samples like plant tissues, foods, and animal products is essential for research and quality control. researchgate.net While methods like High-Performance Liquid Chromatography (HPLC) are standard for carotenoid analysis, challenges remain. tandfonline.com Carotenoids are sensitive to degradation from heat, light, and oxygen, which can compromise analytical reliability. tandfonline.com

Future advancements should focus on:

Improving Sensitivity and Resolution: Developing ultra-high-performance liquid chromatography (UHPLC) and two-dimensional LC methods can provide better separation of this compound from its isomers and other similar carotenoids in complex mixtures. tandfonline.com

Enhancing Mass Spectrometry Detection: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, which is crucial for detecting low concentrations of this compound and its metabolites in biological matrices. researchgate.netcreative-proteomics.com

Minimizing Analyte Degradation: Research into optimized extraction techniques, such as pressurized liquid extraction or supercritical fluid extraction, and the use of protective antioxidants during sample preparation can minimize the degradation of this compound. tandfonline.com Developing rapid analytical methods, like those combining microwave distillation with solid-phase microextraction (MD-SPME), could also reduce analysis time and exposure to degradative conditions. acs.org

Table 3: Advancements in Analytical Techniques for this compound

TechniqueAdvantage for this compound AnalysisResearch Gap/Future Direction
UHPLC & RRLC Faster analysis times and improved resolution over traditional HPLC. tandfonline.comOptimization of columns (e.g., C30) specifically for this compound isomers.
LC-MS/MS High sensitivity and structural confirmation, enabling quantification in complex samples like plasma or tissue. researchgate.netDevelopment of standardized, validated methods for a wider range of biological matrices.
Advanced Extraction Improved efficiency and reduced solvent use (e.g., SFE, PLE). tandfonline.comTailoring extraction protocols to the specific matrix to maximize this compound recovery and stability.

Rational Design for Targeted Metabolic Engineering Applications

Metabolic engineering offers a promising avenue for the overproduction of valuable compounds like this compound in microbial or plant systems. frontiersin.orgmdpi.com The goal is to create efficient cell factories for sustainable production. Rational design, guided by an understanding of biosynthetic pathways and regulatory networks, is key to these efforts. nih.gov

Future research in this area should include:

Host System Optimization: While model organisms like E. coli and Saccharomyces cerevisiae are common hosts, they may have limitations in storing high levels of hydrophobic compounds like xanthophylls. mdpi.com Research into engineering subcellular compartments or developing novel host systems is needed to overcome these storage bottlenecks.

CRISPR/Cas9-Mediated Genome Editing: The precision of CRISPR/Cas9 technology can be harnessed to make targeted modifications to the host genome. nih.gov This includes upregulating key biosynthetic genes, knocking out competing pathways to redirect metabolic flux towards this compound, and editing regulatory elements to enhance gene expression.

In Silico Modeling: The development of robust computational models of metabolic networks can help predict the outcomes of genetic modifications before they are implemented in the lab. frontiersin.org These models can identify the most effective targets for gene knockouts or overexpression to maximize this compound yield, saving time and resources.

The ultimate aim is to move from trial-and-error approaches to a more predictive and rational design cycle for creating high-producing strains. frontiersin.orgnih.gov

Q & A

Q. How can researchers address low signal-to-noise ratios in this compound quantification from complex matrices (e.g., plant extracts)?

  • Answer : Apply preprocessing techniques:
  • Chromatography : Use UPLC with C30 columns for better separation.
  • Data processing : Employ Savitzky-Golay smoothing or wavelet transforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.